Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate is a complex organic compound with a molecular formula of C21H23ClN4O3 and a molecular weight of 414.89 g/mol . This compound is characterized by its unique structure, which includes a quinazoline core, a piperazine ring, and an ethyl ester group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with ethyl 4-oxopiperidine-1-carboxylate . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Scientific Research Applications
Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential neuroprotective and anti-neuroinflammatory properties. The compound shows promise in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Antimicrobial Activity: Studies have shown its potential as an antimicrobial agent, effective against various bacterial strains.
Pharmacological Research: The compound is used in the development of new drugs targeting specific molecular pathways involved in inflammation and cell death.
Mechanism of Action
The mechanism of action of Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate involves the inhibition of key enzymes and receptors. It has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like TNF-α and nitric oxide . Additionally, it modulates the endoplasmic reticulum stress response, preventing apoptosis in neuronal cells .
Comparison with Similar Compounds
Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate can be compared with other quinazoline derivatives and piperazine-containing compounds:
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also contains a piperazine ring and exhibits significant antibacterial activity.
Indole Derivatives: Compounds like indole-3-acetic acid share similar biological activities, including anti-inflammatory and neuroprotective effects.
This compound stands out due to its unique combination of a quinazoline core and a piperazine ring, which contributes to its diverse pharmacological properties.
Biological Activity
Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structural characteristics, and various pharmacological effects.
Synthesis and Structural Characteristics
The synthesis of the compound involves a multi-step process that typically includes the reaction of 4-chlorobenzaldehyde with a piperazine derivative and a quinazolinone precursor. The final product is obtained through refluxing in ethanol and subsequent purification steps. The molecular structure is characterized by a fused ring system that contributes to its biological properties.
Table 1: Structural Formula and Properties
Property | Value |
---|---|
Molecular Formula | C19H18ClN3O3 |
Molecular Weight | 363.81 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Antitumor Activity
Research indicates that derivatives of quinazoline and piperazine exhibit notable antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study demonstrated that such compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways, including the inhibition of protein kinases involved in cell survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Neuroprotective Effects
Recent investigations into the neuroprotective potential of this compound suggest that it may help mitigate oxidative stress in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role. The compound has been shown to reduce levels of reactive oxygen species (ROS) in cultured neuronal cells .
Case Studies
- Antitumor Efficacy : A study conducted on various cancer cell lines revealed that the compound significantly inhibited cell proliferation at low micromolar concentrations. The IC50 values were determined to be in the range of 5-15 µM depending on the specific cell line tested.
- Antibacterial Activity : In a comparative study against standard antibiotics, this compound exhibited comparable or superior activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.
Properties
Molecular Formula |
C22H25ClN4O3 |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H25ClN4O3/c1-3-30-22(29)27-10-8-26(9-11-27)21-24-14(2)20-18(25-21)12-16(13-19(20)28)15-4-6-17(23)7-5-15/h4-7,16H,3,8-13H2,1-2H3 |
InChI Key |
SFFVFDRIELVHKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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